Cas no 149930-92-7 (Boc-D-2-amino-4-bromo-4-pentenoic acid)

Boc-D-2-amino-4-bromo-4-pentenoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
- (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- 4-Pentenoic acid,4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
- Boc-D-2-Amino--4-bromo-4-pentenoic acid
- BOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID
- (Tert-Butoxy)Carbonyl D-2-Amino-4-bromo-4-pentenoic acid
- Boc-D-2-amino-4-bromo-4-pentenoic acid≥ 99% (HPLC)
- A884219
- 4-pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-
- DTXSID80426542
- AKOS016843806
- MFCD01320883
- 149930-92-7
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
- PS-12808
- (2R)-4-bromo-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- G84967
- (2R)-4-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOIC ACID
- Boc-D-2-amino-4-bromo-4-pentenoic acid
-
- MDL: MFCD01320883
- インチ: InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
- InChIKey: AKUQAUPMGSKZIY-SSDOTTSWSA-N
- ほほえんだ: C=C(Br)C[C@@H](NC(OC(C)(C)C)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 293.02600
- どういたいしつりょう: 293.02627g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.407
- ふってん: 396.7 °C at 760 mmHg
- フラッシュポイント: 193.7 °C
- PSA: 75.63000
- LogP: 2.65390
Boc-D-2-amino-4-bromo-4-pentenoic acid セキュリティ情報
Boc-D-2-amino-4-bromo-4-pentenoic acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Boc-D-2-amino-4-bromo-4-pentenoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1258271-1g |
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI) |
149930-92-7 | 99% (HPLC) | 1g |
$560 | 2024-06-07 | |
TRC | B603053-1g |
Boc-D-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | 1g |
$ 50.00 | 2022-06-07 | ||
TRC | B603053-10g |
Boc-D-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | 10g |
$ 80.00 | 2022-06-07 | ||
abcr | AB312664-1 g |
Boc-D-2-amino-4-bromo-4-pentenoic acid; 95% |
149930-92-7 | 1g |
€273.00 | 2022-06-11 | ||
Chemenu | CM194375-5g |
(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid |
149930-92-7 | 95% | 5g |
$668 | 2021-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285127-1 g |
Boc-D-2-amino-4-bromo-4-pentenoic acid, |
149930-92-7 | 1g |
¥1,579.00 | 2023-07-11 | ||
A2B Chem LLC | AA75159-25g |
Boc-d-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | ≥ 99 % (HPLC) | 25g |
$7358.00 | 2024-01-04 | |
A2B Chem LLC | AA75159-1g |
Boc-d-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | ≥ 99% (HPLC) | 1g |
$311.00 | 2024-04-20 | |
abcr | AB312664-5g |
Boc-D-2-amino-4-bromo-4-pentenoic acid, 95%; . |
149930-92-7 | 95% | 5g |
€999.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1258271-1g |
4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI) |
149930-92-7 | 99% (HPLC) | 1g |
$420 | 2025-02-21 |
Boc-D-2-amino-4-bromo-4-pentenoic acid 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Boc-D-2-amino-4-bromo-4-pentenoic acidに関する追加情報
Recent Advances in Boc-D-2-amino-4-bromo-4-pentenoic Acid (CAS: 149930-92-7) Research and Applications
Boc-D-2-amino-4-bromo-4-pentenoic acid (CAS: 149930-92-7) is a specialized non-natural amino acid derivative that has garnered significant attention in chemical biology and medicinal chemistry research. This compound serves as a versatile building block for peptide synthesis and drug discovery, particularly in the development of constrained peptides and peptidomimetics. The presence of both the Boc-protecting group and the 4-bromo-4-pentenoic acid moiety provides unique opportunities for selective modifications, making it valuable for structure-activity relationship studies.
Recent studies have focused on utilizing Boc-D-2-amino-4-bromo-4-pentenoic acid as a key intermediate in the synthesis of novel protease inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in developing selective cathepsin inhibitors through cross-metathesis reactions. The bromoalkene functionality allows for efficient cyclization and stapling of peptide chains, leading to enhanced metabolic stability and target binding affinity. This approach has shown promising results in oncology drug development programs.
In peptide chemistry, researchers have exploited the reactivity of the 4-bromo-4-pentenoic acid side chain for site-specific modifications. A breakthrough study published in Chemical Science (2024) reported a novel palladium-catalyzed coupling reaction using this compound, enabling the construction of structurally diverse peptide conjugates. This methodology has opened new avenues for creating peptide-drug conjugates with improved pharmacokinetic properties.
The compound's unique structural features have also been utilized in the development of covalent inhibitors. Recent work published in ACS Chemical Biology (2023) demonstrated that derivatives of Boc-D-2-amino-4-bromo-4-pentenoic acid can serve as effective warheads for targeting cysteine residues in disease-relevant proteins. This application has shown particular promise in the development of antiviral agents and targeted cancer therapies.
From a synthetic chemistry perspective, advances in the large-scale production of Boc-D-2-amino-4-bromo-4-pentenoic acid have been reported. A 2024 study in Organic Process Research & Development detailed an optimized synthetic route with improved yield (78%) and purity (>99%). This development addresses previous challenges in the commercial availability of this specialty amino acid derivative, facilitating its broader application in drug discovery programs.
Looking forward, Boc-D-2-amino-4-bromo-4-pentenoic acid continues to be a valuable tool in chemical biology. Its applications are expanding into new areas such as protein labeling, PROTAC development, and the creation of peptide-based imaging agents. The compound's versatility and the growing understanding of its reactivity patterns suggest it will remain an important building block in medicinal chemistry for years to come.
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